![molecular formula C21H21N3O5S2 B2503240 2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate CAS No. 815658-16-3](/img/structure/B2503240.png)
2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate is a complex organic molecule that likely contains a phenylethyl backbone with a butanoate group modified by an oxo function and a substituted phenylamino group. The presence of a 1,3-thiazol-2-ylsulfamoyl moiety suggests the molecule has potential biological activity, possibly as an inhibitor of certain enzymes or receptors.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of various aldehydes with semicarbazide or thiosemicarbazide, followed by oxidative bond formation, as seen in the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles . Another relevant synthesis pathway includes the reduction of nitro groups, carbonyl reduction, cyclization, and ring-opening reactions to produce key intermediates like 4-(3-amino-2-carboxy phenyl) butanoic acid . These methods highlight the versatility and adaptability of synthetic routes to produce complex molecules, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
X-ray diffraction methods are commonly used to determine the crystal structure of related compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone, which crystallizes in the orthorhombic crystal system . Theoretical studies, including density functional theory (DFT) calculations, are employed to optimize molecular geometry and calculate various bonding features, which are essential for understanding the molecular structure of complex organic compounds .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from studies on 2-aminobenzothiazole derivatives, which undergo condensation reactions to form heterocyclic ring systems . The presence of functional groups such as amino, carboxy, and thiazole in the compound suggests that it may participate in a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from related studies. For instance, the solubility, melting point, and stability of the compound can be influenced by the presence of specific functional groups and the overall molecular structure . Theoretical calculations, such as HOMO-LUMO energy gap analysis, provide insights into the thermodynamic stability and reactivity of the compound . Additionally, molecular docking studies can be used to predict the biological activity and potential therapeutic applications of the compound .
Aplicaciones Científicas De Investigación
Chemistry and Synthesis of Heterocyclic Compounds
Heterocyclic compounds, including those with thiazole components, are valuable in the synthesis of various classes of heterocyclic compounds and dyes. For example, the reactivity of certain dicyanomethylene derivatives has been highlighted for their value as building blocks in synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others, showcasing the potential of similar compounds for diverse chemical synthesis applications (Gomaa & Ali, 2020).
Pharmaceutical Applications
Phosphorylated derivatives of 1,3-azoles, including thiazoles, have shown significant chemical and biological properties. These compounds have been used in the synthesis of pharmaceuticals demonstrating a range of activities such as insectoacaricidal, anti-blastic, and antihypertensive effects, suggesting potential pharmaceutical applications for similarly structured compounds (Abdurakhmanova et al., 2018).
Biological Activities and Applications
Thiadiazole and oxadiazole heterocycles are recognized for their diverse pharmacological potential, including antimicrobial, anti-inflammatory, and antitumor activities. These findings support the idea that compounds with similar heterocyclic frameworks, such as the one , could have a wide range of biological and pharmacological applications (Lelyukh, 2019).
Environmental and Analytical Chemistry
The environmental fate and aquatic effects of certain oxo-process chemicals, including those with complex heterocyclic structures, have been studied, indicating the importance of understanding the environmental impact and degradation pathways of chemical compounds. This research area could be relevant for assessing the environmental behavior of similar advanced synthetic compounds (Staples, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenylethyl 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c25-19(10-11-20(26)29-14-12-16-4-2-1-3-5-16)23-17-6-8-18(9-7-17)31(27,28)24-21-22-13-15-30-21/h1-9,13,15H,10-12,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZFYIHKNCPOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

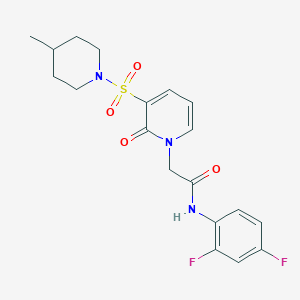
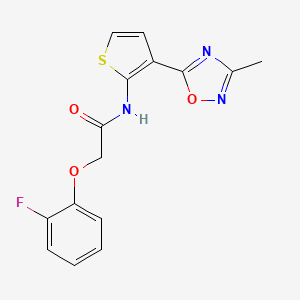
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)
![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)
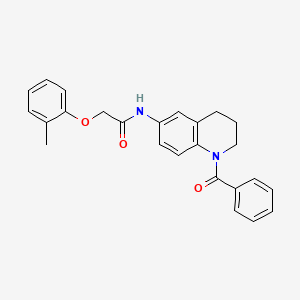
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)
![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)
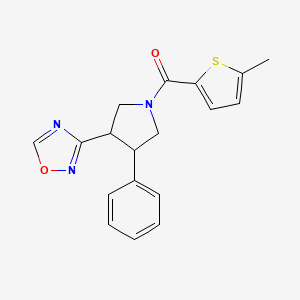
![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)
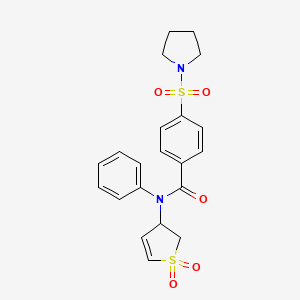
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)
![(4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2503177.png)
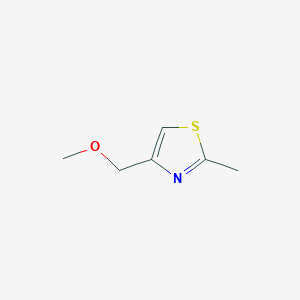
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2503180.png)